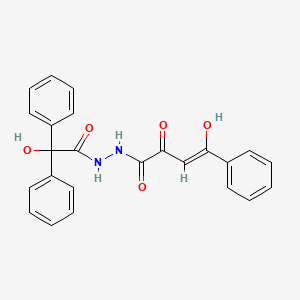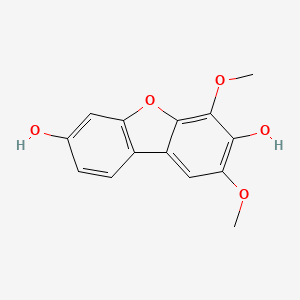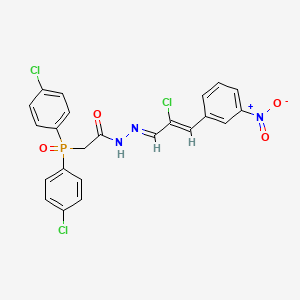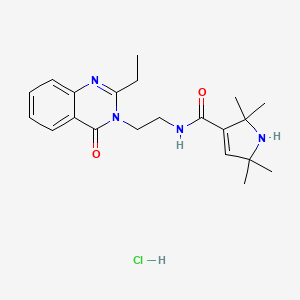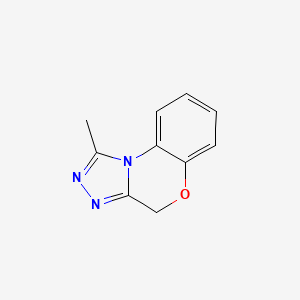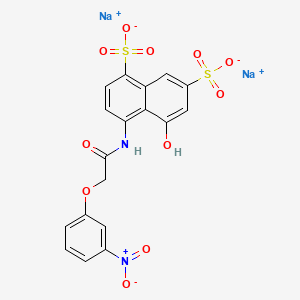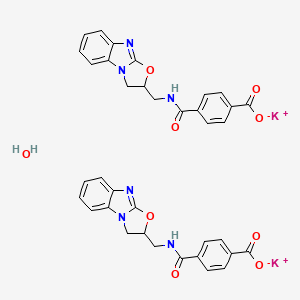![molecular formula C19H21ClN6O2S B15183369 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride CAS No. 94442-15-6](/img/structure/B15183369.png)
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-nitrothiazole-2-amine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-aminobenzene to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with pyridine to form the pyridinium chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
科学的研究の応用
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial properties due to the presence of the nitrothiazole moiety.
Industry: Utilized in the textile industry for dyeing synthetic fibers and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo and nitro groups:
Azo Group: The azo group is responsible for the compound’s chromophoric properties, allowing it to absorb visible light and impart color.
Nitro Group: The nitro group can undergo bioreduction in microbial environments, leading to the formation of reactive intermediates that exhibit antimicrobial activity.
Molecular Targets and Pathways:
Chromophoric Action: The azo group interacts with light, leading to electronic transitions that result in color.
Antimicrobial Action: The nitro group is reduced to reactive intermediates that can damage microbial DNA and proteins.
類似化合物との比較
Disperse Blue 106: Another azo dye with similar chromophoric properties but different substituents.
Methyl Red: An azo dye used as a pH indicator with a simpler structure.
Nitrofurantoin: A nitroaromatic compound with antimicrobial properties.
Uniqueness: 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is unique due to its combination of a pyridinium ring, azo linkage, and nitrothiazole moiety, which confer distinct chemical and biological properties not found in simpler azo dyes or nitroaromatic compounds.
This compound’s versatility in various applications, from dyes to potential antimicrobial agents, highlights its significance in both scientific research and industrial applications.
特性
CAS番号 |
94442-15-6 |
|---|---|
分子式 |
C19H21ClN6O2S |
分子量 |
432.9 g/mol |
IUPAC名 |
N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H21N6O2S.ClH/c1-3-24(12-11-23-9-5-4-6-10-23)16-7-8-17(15(2)13-16)21-22-19-20-14-18(28-19)25(26)27;/h4-10,13-14H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SFVJQOCMVYOFEV-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-])C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


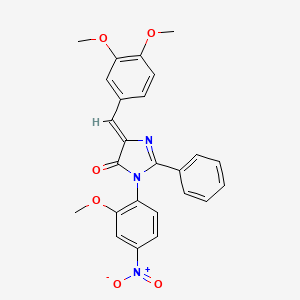
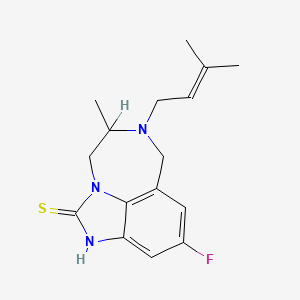
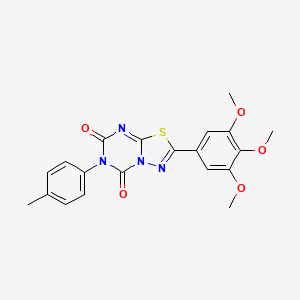

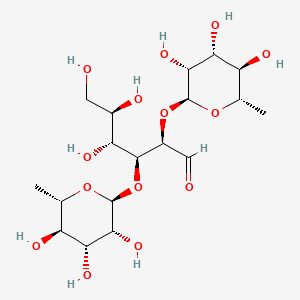
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
